molecular formula C13H10N4O B11098744 N-(naphthalen-2-yl)-1H-1,2,4-triazole-3-carboxamide

N-(naphthalen-2-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B11098744
M. Wt: 238.24 g/mol
InChI Key: XDXBRZKTGRSWGQ-UHFFFAOYSA-N
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Description

N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE: is a heterocyclic compound that features a naphthyl group attached to a triazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the reaction of 2-naphthylamine with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually performed in a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound is explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry: In the industrial sector, N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is used in the production of dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Naphthyl-1H-1,2,4-triazole-3-carboxamide
  • 2-Naphthyl-1H-1,2,3-triazole-4-carboxamide
  • Naphthyl-1H-1,2,4-triazole-5-carboxamide

Uniqueness: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and enhances its potential as a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-naphthalen-2-yl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C13H10N4O/c18-13(12-14-8-15-17-12)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,18)(H,14,15,17)

InChI Key

XDXBRZKTGRSWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NC=NN3

Origin of Product

United States

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